Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate
CAS No.: 276688-76-7
Cat. No.: VC16238832
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 276688-76-7 |
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Molecular Formula | C11H10BrNO2 |
Molecular Weight | 268.11 g/mol |
IUPAC Name | methyl 7-bromo-1-methylindole-3-carboxylate |
Standard InChI | InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3 |
Standard InChI Key | NHXOACLPWKFIRS-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC |
Introduction
Molecular Identification and Structural Properties
Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate belongs to the indole family, a class of heterocyclic compounds renowned for their biological activity. Its molecular formula is , with a molecular weight of 288.12 g/mol. The indole core consists of a bicyclic structure with a pyrrole ring fused to a benzene ring. Key substituents include:
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Bromine at the 7-position, enhancing electrophilic reactivity.
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Methyl group at the 1-position, influencing steric and electronic properties.
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Methyl ester at the 3-position, enabling further functionalization via hydrolysis or transesterification.
Table 1: Molecular Data
Property | Value |
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Molecular Formula | |
Molecular Weight | 288.12 g/mol |
IUPAC Name | Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate |
Canonical SMILES | COC(=O)C1=CN(C)C2=C1C=CC(=C2)Br |
InChIKey | Derived algorithmically from structure |
The methyl ester group at the 3-position distinguishes this compound from its carboxylic acid analog, 7-bromo-1-methyl-1H-indole-3-carboxylic acid (CAS: 1260650-06-3), which has a molecular weight of 254.08 g/mol.
Synthesis and Optimization Strategies
While no direct synthesis protocols for methyl 7-bromo-1-methyl-1H-indole-3-carboxylate are documented, analogous methods for related indole esters provide actionable pathways. The patent CN100387577C outlines a synthesis for ethyl 4-bromo-7-methylindole-2-carboxylate, which can be adapted for this compound:
Key Synthetic Steps
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Condensation Reaction:
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Cyclization:
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Esterification/Hydrolysis:
Applications in Pharmaceutical Research
Indole derivatives are pivotal in drug discovery due to their interactions with biological targets. Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate’s applications include:
Intermediate for Bioactive Molecules
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Anti-inflammatory Agents: Brominated indoles inhibit cyclooxygenase-2 (COX-2).
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Anticancer Compounds: The bromine atom enhances DNA intercalation potential.
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Antimicrobials: Methyl esters improve lipid solubility, aiding cellular uptake.
Structural Modifications
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Hydrolysis: Convert the ester to a carboxylic acid for ionic interactions in drug design.
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Cross-Coupling Reactions: Suzuki-Miyaura reactions enable aryl group introductions at the 7-position.
Hazard Category | GHS Code | Precautions |
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Acute Toxicity | H302 | Harmful if swallowed |
Skin Irritation | H315 | Causes skin irritation |
Eye Damage | H319 | Causes serious eye irritation |
Handling Recommendations:
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Use personal protective equipment (gloves, goggles).
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Avoid inhalation or contact with skin.
Comparative Analysis with Related Compounds
Table 3: Structural Analogs and Properties
The methyl ester’s lower molecular weight compared to ethyl analogs improves pharmacokinetic properties, such as bioavailability.
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Evaluate in vitro activity against cancer cell lines (e.g., MCF-7, A549).
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Assess COX-2 inhibition potency compared to commercial NSAIDs.
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Derivatization Studies:
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Synthesize amide or hydrazide derivatives for enhanced target specificity.
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